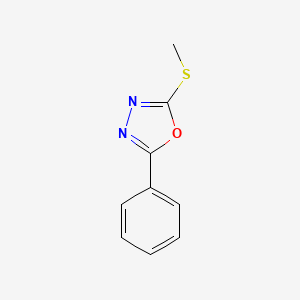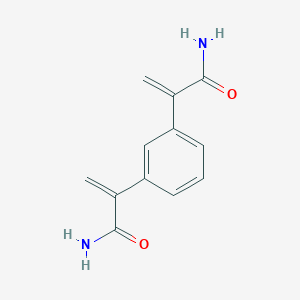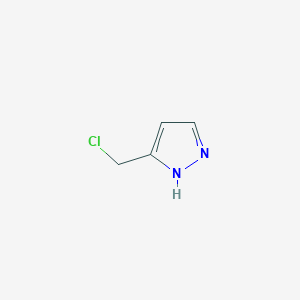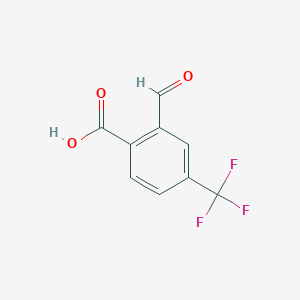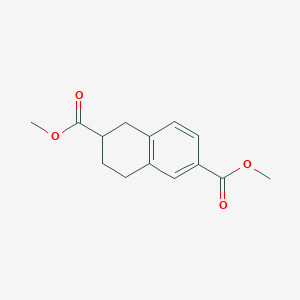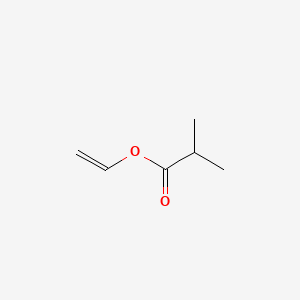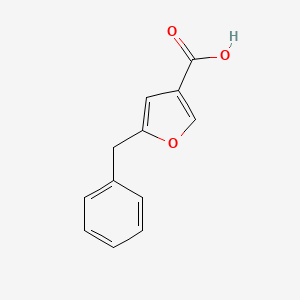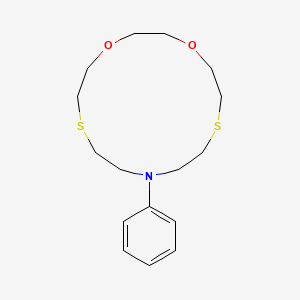
10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane
Overview
Description
10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane, also known as PTAC, is a cyclic compound that has gained attention in recent years due to its potential applications in scientific research. PTAC is a heterocyclic compound that contains both sulfur and oxygen atoms in its structure, making it a unique and versatile molecule.
Scientific Research Applications
Metal Ion Detection
10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane (AT215C5) demonstrates significant applications in the selective detection of metal ions. For instance, Tian et al. (2011) showed that AT215C5 conjugated with aminobenzoquinolizinium allows for selective colorimetric detection of Hg²⁺ and Mg²⁺ ions. This compound undergoes a blueshift of absorption maxima when complexed with these ions, providing a method for photometric discrimination between Hg²⁺ and other thiophilic cations like Ag⁺ or Pb²⁺ (Tian & Ihmels, 2011). Similarly, Tian et al. (2010) found that this compound enables unambiguous fluorimetric and polarimetric detection of Hg(2+) in the microenvironment of double-stranded DNA (Tian, Ihmels, & Benner, 2010).
Fluorescence Switching and Soft Material Applications
Kaur et al. (2014) reported that a Hg²⁺ coordinate complex of 1,4-dioxa-7,13-dithia-10-azacyclopentadecane–BODIPY dyad recognizes L-cysteine selectively, showing fluorescence switching upon sequential addition of Hg²⁺ and cysteine solutions. This discovery has potential applications in soft materials, as demonstrated by the gel to sol phase transition in a Hg²⁺ cholate hydrogel upon the addition of this dyad (Kaur, Kaur, & Singh, 2014).
Heavy Metal Ion Buffering
The compound has been used in the development of photoactive CrownCast cages for buffering heavy metal ions. Mbatia et al. (2010) demonstrated that cation-selective N-phenyl-azamacrocyclic receptors integrated with photoactive groups can act as cages for divalent metal ions, with CrownCast-2 derived from the Hg²⁺-selective 10-phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane showing strong sulfur-mercury interactions (Mbatia, Kennedy, Camire, Incarvito, & Burdette, 2010).
Fluorescent Probes for Metal Ions
Xu et al. (2010) discovered a highly selective turn-on fluorescent probe for Ag⁺ using [15]aneNO(2)S(2) (1,4-dioxa-7,13-dithia-10-azacyclopentadecane) based probes. This probe showed high affinity and selective fluorescence enhancements with Ag⁺, demonstrating its potential as a selective sensor for silver ions (Xu, Zheng, Yoon, & Spring, 2010).
properties
IUPAC Name |
10-phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S2/c1-2-4-16(5-3-1)17-6-12-20-14-10-18-8-9-19-11-15-21-13-7-17/h1-5H,6-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPFYCMYIMWYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCOCCOCCSCCN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40780839 | |
| Record name | 10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40780839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
240797-81-3 | |
| Record name | 10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40780839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



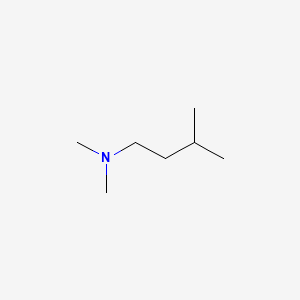
![1H-Benz[e]indene](/img/structure/B3188719.png)

![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B3188738.png)
